What is the mechanism of DAST fluorination?
What is the mechanism of DAST fluorination?
An In-Depth Technical Guide to the Mechanism of DAST Fluorination
Introduction
Diethylaminosulfur trifluoride (DAST), with the chemical formula Et₂NSF₃, is a widely utilized nucleophilic fluorinating agent in organic synthesis.[1][2] It serves as a safer, liquid-phase alternative to the highly toxic and gaseous sulfur tetrafluoride (SF₄), allowing for deoxofluorination reactions to be conducted in standard laboratory glassware.[3][4] DAST selectively converts primary, secondary, and tertiary alcohols to their corresponding alkyl fluorides.[1] It is also effective for transforming aldehydes and ketones into geminal difluorides and carboxylic acids into acyl fluorides.[1][3] Understanding the underlying mechanisms of these transformations is critical for predicting reaction outcomes, controlling stereochemistry, and minimizing side reactions, particularly in the complex molecular architectures common in drug development.
This guide provides a detailed examination of the mechanisms of DAST fluorination for various functional groups, supported by experimental data and protocols.
Core Mechanism: Fluorination of Alcohols
The conversion of an alcohol to an alkyl fluoride (B91410) by DAST is a two-stage process: activation of the hydroxyl group followed by nucleophilic displacement. The nature of the displacement step is highly dependent on the structure of the alcohol substrate.
1. Formation of the Alkoxyaminosulfur Difluoride Intermediate
The reaction is initiated by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of DAST. This is followed by the elimination of hydrogen fluoride (HF), which is often scavenged by a mild base or consumed in other reaction pathways. This initial step forms a key intermediate: an alkoxyaminosulfur difluoride.[3][5] This intermediate is significantly more reactive than the initial alcohol because it possesses a much better leaving group.
Caption: General activation of an alcohol with DAST to form the key intermediate.
2. Nucleophilic Displacement: Sₙ1 vs. Sₙ2 Pathways
Following the formation of the alkoxyaminosulfur difluoride, a fluoride ion (often from the eliminated HF or another DAST molecule) acts as a nucleophile to displace the sulfur-containing leaving group. This displacement can proceed through either an Sₙ1 or Sₙ2 mechanism, and the operative pathway is dictated by the structure of the substrate, specifically its ability to stabilize a carbocation.[3][5]
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Sₙ2 Pathway: This pathway is favored for methyl, primary, and less hindered secondary alcohols.[6][7][8] The fluoride ion attacks the carbon atom from the side opposite the leaving group in a single, concerted step.[6][9] This mechanism results in a clean inversion of stereochemistry at the reaction center.[3][6] Computational studies have shown that the Sₙ2 mechanism is the favored pathway for the decomposition of the intermediate when a fluoride ion is present.[10]
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Sₙ1 Pathway: This pathway is favored for tertiary, benzylic, allylic, and other substrates that can form a relatively stable carbocation intermediate.[7][8][11] The leaving group departs first, forming a planar carbocation. The nucleophilic fluoride can then attack this intermediate from either face, leading to racemization if the starting material was chiral.[6] A significant drawback of the Sₙ1 pathway is the potential for carbocation rearrangements , such as Wagner-Meerwein or pinacol (B44631) rearrangements, which can lead to a mixture of constitutional isomers.[1][3]
In rare cases, retention of configuration has been observed. This is often rationalized by a double inversion mechanism, where a neighboring group first displaces the leaving group (first inversion) and is subsequently displaced by the fluoride ion (second inversion).[12]
Caption: Divergent Sₙ1 and Sₙ2 pathways in DAST fluorination of alcohols.
Mechanism for Other Functional Groups
1. Aldehydes and Ketones
DAST converts aldehydes and ketones to the corresponding geminal difluorides (containing a CF₂ group).[3][13] The mechanism is thought to proceed via a similar pathway to alcohols. The carbonyl oxygen first attacks the sulfur of DAST, or alternatively, reacts with HF generated in situ to form a fluorohydrin intermediate.[3][14] This intermediate then undergoes a subsequent two-step fluorination, similar to the alcohol mechanism, to replace the oxygen atom with two fluorine atoms.[15] For enolizable ketones, deprotonation of an intermediate fluorocarbocation can occur, leading to the formation of vinyl fluoride byproducts.[3]
Caption: Proposed mechanism for the conversion of ketones to geminal difluorides.
2. Carboxylic Acids
Unlike stronger fluorinating agents like SF₄, DAST does not convert carboxylic acids to trifluoromethyl (CF₃) groups. The reaction halts at the acyl fluoride stage.[3][16] This transformation is highly efficient and provides a valuable route to these useful synthetic intermediates from readily available carboxylic acids.[16]
Quantitative Performance Data
The efficiency of DAST fluorination can vary depending on the substrate and reaction conditions. The following table summarizes representative yields for the conversion of various alcohols to alkyl fluorides.
| Substrate | Product | Solvent | Conditions | Yield (%) | Reference |
| 1-Octanol (B28484) | 1-Fluorooctane (B1361355) | Dichloromethane (B109758) | -70°C to 25°C | 90% | [3] |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | Dichloromethane | Room Temp, 1 hr | 85% | [5] |
| 3β-methyl-5α-cholestan-3α-ol | 3β-fluoro-3α-methyl-5α-cholestane | Dichloromethane | -78°C to 0°C | 98% | [4] |
Experimental Protocols
Proper experimental procedure and safety precautions are paramount when working with DAST, as it is moisture-sensitive and can decompose exothermically above 80-90°C.[3][4] Reactions are typically run at low temperatures in anhydrous aprotic solvents under an inert atmosphere.[2][3]
Protocol 1: Fluorination of 1-Octanol[3]
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Setup: A solution of diethylaminosulfur trifluoride (16.1 g, 0.1 mol) in 60 mL of anhydrous dichloromethane is placed in a flame-dried flask under a nitrogen atmosphere and cooled to between -70°C and -65°C using a dry ice/acetone bath.
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Addition: A solution of 1-octanol (13.0 g, 0.1 mol) in 25 mL of anhydrous dichloromethane is added dropwise to the cooled DAST solution with stirring.
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Reaction: The reaction mixture is allowed to warm to 25°C and stirred until the reaction is complete (as monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the addition of 50 mL of water.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried with anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation to give 1-fluorooctane (12.0 g, 90% yield) as a colorless liquid.
Protocol 2: Fluorination of 4-Nitrobenzyl Alcohol[5]
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Setup: In a well-ventilated fume hood, 4-nitrobenzyl alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane (2.8 mL).
-
Addition: DAST (1.1 mmol) is added dropwise to the solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by adding ice water (3 mL) and dichloromethane (10 mL).
-
Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous sodium sulfate and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica (B1680970) gel column chromatography to obtain 4-nitrobenzyl fluoride.
Conclusion
The mechanism of DAST fluorination is a nuanced process critically dependent on the substrate's structure. For alcohols, the reaction proceeds via a common alkoxyaminosulfur difluoride intermediate, followed by a competitive Sₙ1 or Sₙ2 displacement that dictates the stereochemical outcome. This dichotomy allows for either stereochemical inversion (Sₙ2) or the formation of products derived from carbocation intermediates (Sₙ1), including rearranged or racemized products. DAST also provides reliable methods for converting carbonyls to geminal difluorides and carboxylic acids to acyl fluorides. A thorough understanding of these mechanistic principles is essential for researchers and drug development professionals to effectively leverage DAST in the synthesis of valuable organofluorine compounds.
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